Methyl 2,2,3,3,4,4-hexafluorobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

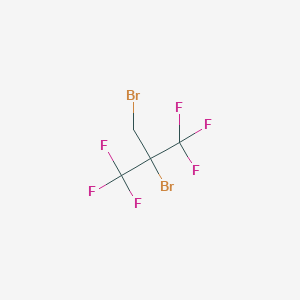

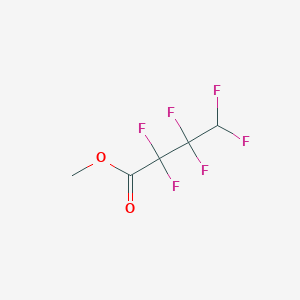

Methyl 2,2,3,3,4,4-hexafluorobutanoate is an organic compound with the molecular formula C5H4F6O2123. It belongs to the family of fluorinated carboxylic acid esters4.

Synthesis Analysis

The synthesis of Methyl 2,2,3,3,4,4-hexafluorobutanoate is not explicitly mentioned in the search results. However, related compounds such as methyl 2-bromo-2,3,3,4,4,4-hexafluorobutanoate5 and 2,2,3,4,4,4-Hexafluorobutyl methacrylate6 have been synthesized, suggesting that similar methods could potentially be used for the synthesis of Methyl 2,2,3,3,4,4-hexafluorobutanoate.Molecular Structure Analysis

The molecular structure of Methyl 2,2,3,3,4,4-hexafluorobutanoate consists of a butanoate backbone with six fluorine atoms attached, making it a highly fluorinated compound78. The exact 3D conformer is not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving Methyl 2,2,3,3,4,4-hexafluorobutanoate are not detailed in the search results. However, given its structure, it may participate in reactions typical of esters and highly fluorinated compounds.Physical And Chemical Properties Analysis

Methyl 2,2,3,3,4,4-hexafluorobutanoate has a molecular weight of 210.07 g/mol2. It has a complex structure with a topological polar surface area of 26.3 Ų2. It has no hydrogen bond donor count and eight hydrogen bond acceptor counts2. The compound is covalently bonded and has a rotatable bond count of 32.Applications De Recherche Scientifique

Application in Polymer Science

- Summary of the Application : This compound is used as a modifier of the (meth)acrylate resin . It is also used in the synthesis of well-defined organic/inorganic hybrid fluorinated star polymers .

- Methods of Application : The compound is used in atom transfer radical polymerization (ATRP) of 2,2,3,4,4,4-hexafluorobutyl methacrylate (HFBMA) using octa (aminophenyl)silsesquioxane (OAPS) nano-cage as an initiator .

- Results or Outcomes : The result is a well-defined organic/inorganic hybrid fluorinated star polymer .

Application in Paint and Varnish Industry

- Summary of the Application : This compound has been broadly applied to high-performance paint and varnish in the textile, paper, leather, construction, automotive and aerospace industries, optics and microelectronics .

- Methods of Application : The compound is used as a modifier in the formulation of paints and varnishes .

- Results or Outcomes : The introduction of this compound into the formulation of paints and varnishes improves their performance characteristics .

Application in Material Science

- Summary of the Application : This compound has been used in the synthesis of novel cross-linkable copolymers . These copolymers have unique microphase separation, which make them have broad application including dispersants, compatibilizers, surfactants, emulsifiers, foam stabilizers and templates for functional materials .

- Methods of Application : The compound is used in atom transfer radical polymerization (ATRP) of 2,2,3,4,4,4-hexafluorobutyl methacrylate (HFMA) using octa (aminophenyl)silsesquioxane (OAPS) nano-cage as an initiator .

- Results or Outcomes : The result is a well-defined organic/inorganic hybrid fluorinated star polymer .

Safety And Hazards

The specific safety and hazards associated with Methyl 2,2,3,3,4,4-hexafluorobutanoate are not provided in the search results. As with any chemical, appropriate safety measures should be taken when handling it, and Material Safety Data Sheet (MSDS) guidelines should be followed.

Orientations Futures

The future directions for the use and study of Methyl 2,2,3,3,4,4-hexafluorobutanoate are not specified in the search results. Given its highly fluorinated nature, it may have potential applications in areas where such compounds are typically used, such as in the production of pharmaceuticals, agrochemicals, and performance materials. However, further research would be needed to confirm this.

Propriétés

IUPAC Name |

methyl 2,2,3,3,4,4-hexafluorobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O2/c1-13-3(12)5(10,11)4(8,9)2(6)7/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDSBACGSFZSPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379546 |

Source

|

| Record name | Methyl 4H-perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2,3,3,4,4-hexafluorobutanoate | |

CAS RN |

356-32-1 |

Source

|

| Record name | Methyl 4H-perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)

![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide](/img/structure/B1350562.png)

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1350563.png)